2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-amine
Description
Properties
CAS No. |
25680-37-9 |
|---|---|
Molecular Formula |
C6H6N4O |
Molecular Weight |
150.14 g/mol |
IUPAC Name |
2-methyl-[1,3]oxazolo[5,4-d]pyrimidin-7-amine |
InChI |
InChI=1S/C6H6N4O/c1-3-10-4-5(7)8-2-9-6(4)11-3/h2H,1H3,(H2,7,8,9) |
InChI Key |
NEVSXJRPMXLBPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N=CN=C2O1)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Aminomalononitrile tosylate (AMNT): A commercially available reagent used to introduce amino and cyano functionalities.
- Substituted oxazole derivatives: Prepared or commercially sourced, these serve as the scaffold for pyrimidine ring formation.
- Phosphoryl trichloride (POCl3): Used as a cyclization and chlorination agent.
- Primary aliphatic amines: Employed for nucleophilic substitution to introduce the 7-amino group.
Synthetic Pathway Summary
Formation of Oxazole Intermediate:
Reaction of aminomalononitrile tosylate with a substituted oxazole derivative in 1-methyl-2-pyrrolidinone (NMP) at room temperature yields an amino-oxazole intermediate.Conversion to Imidate Intermediate:
Heating the amino-oxazole intermediate with triethyl orthoacetate under reflux produces an imidate intermediate, which exhibits Z-E isomerism but typically forms a single isomer.Cyclization to Oxazolo[5,4-d]pyrimidine Core:
The imidate intermediate reacts with primary aliphatic amines in 30% ethanolic solution at room temperature, leading to nucleophilic addition at the cyano group and subsequent cyclization to form the oxazolo[5,4-d]pyrimidine ring system with a 7-amino substituent.Alternative Solvent Use:
Reactions in aprotic solvents like carbon tetrachloride (CCl4) have been attempted but generally result in lower yields due to instability of intermediates in such media.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| Amino-oxazole formation | AMNT + substituted oxazole in NMP | Room temperature | Not specified | Not specified | Single isomer formed despite isomerism |
| Imidate formation | Triethyl orthoacetate, reflux | Reflux | Not specified | Not specified | Two centers of Z-E isomerism possible |
| Cyclization to final product | Primary aliphatic amine, 30% ethanol | Room temperature | Not specified | 9% to 66% | Yield depends on amine; e.g., 66% for 3-(N,N-dimethylamino)propyl amine |
| Cyclization in CCl4 (alternative) | Primary amine in CCl4 | Room temperature | Not specified | Lower than ethanol method | Less stable intermediates, lower yields |
Data adapted from detailed experimental studies.
Mechanistic Insights and Isomerism
- The imidate intermediate exhibits potential for Z-E isomerism at two centers, but spectral analysis confirms formation of a single isomer, simplifying downstream reactions.
- The nucleophilic addition of amines to the cyano group forms unstable amidine intermediates, which cyclize to the oxazolo[5,4-d]pyrimidine core.
- Side reactions and by-products can form if moisture is present, especially with imine intermediates, necessitating careful control of reaction conditions.
Alternative Synthetic Routes and Functionalization
- Other studies have synthesized related oxazolo[5,4-d]pyrimidine derivatives by starting from 2-aryl-4-dichloromethylene-1,3-oxazol-5(4H)-one, followed by reaction with amidine hydrochlorides and cyclocondensation, then chlorination with POCl3, and finally amination with piperazine or diazepane to introduce the 7-amino group.
- These methods confirm the versatility of POCl3-mediated cyclization and chlorination steps, followed by nucleophilic substitution to install the amino substituent at position 7.
- Functionalization at the 7-position with various amines allows modulation of physicochemical and biological properties.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
Cyclization via Phosphoryl Trichloride (POCl₃)
-
Mechanism : POCl₃ facilitates the formation of the oxazolo[5,4-d]pyrimidine core by cyclizing appropriately substituted pyrimidine derivatives (e.g., 2-mercapto-5-benzoylamino-4-hydroxypyrimidine) .
-
Key Features :
Triethyl Orthoformate and Amine Cyclization
-
Steps :
-
Intermediate formation : Reaction of oxazole derivatives (e.g., 5-amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile) with triethyl orthoformate to yield imidoester intermediates .
-
Ring closure : Treatment with methylamine in aqueous solution or ethanol solutions of primary amines to form the final oxazolo[5,4-d]pyrimidine structure .
-
-
Challenges : Low-to-moderate yields due to the instability of intermediates, which decompose readily .
Key Reaction Steps and Intermediates
A breakdown of critical steps in the synthesis of 2-Methyl(1,3)oxazolo[5,4-d]pyrimidin-7-amine:
Thermodynamic and Kinetic Factors
-
The formation of 2-Methyl(1,3)oxazolo[5,4-d]pyrimidin-7-amine is favored due to the stability of the fused aromatic system, which arises from strong conjugation between the oxazole and pyrimidine rings .
-
Isomer formation is minimized in cyclization reactions involving POCl₃, as the reaction conditions favor the thermodynamically stable product .
Role of Substituents
-
The methyl group at position 2 enhances the reactivity of the compound by increasing electron density at the nitrogen atom, facilitating nucleophilic substitution .
-
Substituents on the pyrimidine ring (e.g., amino groups) influence reaction pathways, enabling further functionalization (e.g., amidine formation).
Substitution Reactions
The amino group at position 7 undergoes various substitution reactions:
Yield and Stability Factors
Structural and Spectral Data
| Property | Value/Description |
|---|---|
| Molecular formula | C₆H₆N₄O |
| Molecular weight | 150.14 g/mol |
| SMILES | CC1=NC2=C(N=CN=C2O1)N |
| Key IR/NMR features | Aromatic C=N, C=O, and amino group signals |
Scientific Research Applications
Anticancer Activity
Overview
Research indicates that oxazolo[5,4-d]pyrimidine derivatives, including 2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-amine, exhibit promising anticancer properties. These compounds are structurally similar to purines, allowing them to function as potential antimetabolites and inhibitors of various cancer-related pathways.
Case Studies and Findings
-
Inhibition of Cancer Cell Proliferation
- A study identified several derivatives of oxazolo[5,4-d]pyrimidines that demonstrated significant inhibition against various cancer cell lines. For instance, compound 14 exhibited IC50 values of 5.472 µM against H460 cells and 4.260 µM against B16F10 cells, indicating potent anticancer activity comparable to established drugs like SU5402 .
- Caspase Cascade Activation
- Structure-Activity Relationship (SAR) Analysis
Antimicrobial Activity
Overview
In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity. The synthesis of various oxazolo[5,4-d]pyrimidine derivatives has led to the discovery of compounds with notable antifungal and antibacterial effects.
Case Studies and Findings
- Synthesis of Antimicrobial Agents
- Comparative Efficacy
Data Tables
| Compound | Cell Line | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound 14 | H460 | 5.472 | Anticancer |
| Compound 14 | B16F10 | 4.260 | Anticancer |
| N-(4-methoxyphenyl)-N,2,5-trimethyloxazolo[5,4-d]pyrimidin-7-amine | T47D | 55 | Apoptosis Induction |
| N-(4-methoxyphenyl)-N,2,5-trimethyloxazolo[5,4-d]pyrimidin-7-amine | MDA-MB-435 | 14 | Apoptosis Induction |
Mechanism of Action
The mechanism of action of 2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of tumor growth or the inhibition of viral replication .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares key physicochemical properties of 2-methyl(1,3)oxazolo(5,4-d)pyrimidin-7-amine with thiazolo-, pyrrolo-, and pyrazolo-pyrimidine derivatives:
Key Observations :
- Thermodynamic Stability: The oxazolo derivative is 13 kcal·mol⁻¹ more stable than its imino isomers due to resonance stabilization and reduced steric strain .
- Physical Properties : Thiazolo derivatives (e.g., 211–212°C melting point) exhibit higher thermal stability than oxazolo analogues, likely due to sulfur’s polarizability .
Challenges :
- Oxazolo derivatives often require stringent anhydrous conditions to prevent decomposition of imidoester intermediates .
- Thiazolo compounds show moderate yields due to competing side reactions in sulfur-containing systems .
Anticancer Activity
Highlights :
Substituent Effects on Activity
- Position 2 (Oxazolo) : Methyl groups enhance metabolic stability, while bulkier substituents (e.g., ethyl) reduce solubility .
- Position 7 (All Classes) : Amine groups are critical for hydrogen bonding with biological targets (e.g., kinase active sites) .
- Heteroatom Variation : Thiazolo derivatives (S atom) show higher lipophilicity (LogP ~2.1) than oxazolo (LogP ~1.5), influencing membrane permeability .
Biological Activity
2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-amine is a compound that belongs to the oxazolo[5,4-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and virology. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves cyclization reactions between oxazole derivatives and pyrimidine precursors. The methods can vary significantly depending on the desired substituents and the specific biological activity being targeted. For instance, the introduction of a 5-amino-3-methyl-isoxazol-4-yl substituent at position 2 has been shown to enhance immunosuppressive activity in related compounds .
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its anticancer and antiviral properties. The following sections summarize key findings regarding its biological effects.
Anticancer Activity
Research indicates that derivatives of oxazolo[5,4-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For example:
- Cytotoxicity : In vitro studies demonstrated that certain derivatives can inhibit cell proliferation in lung carcinoma (A549), breast adenocarcinoma (MCF7), and colon adenocarcinoma (HT29) cell lines. The compounds were evaluated for their ability to induce apoptosis and inhibit angiogenesis .
- Mechanism of Action : The anticancer activity is attributed to multiple mechanisms including the inhibition of key kinases such as VEGFR-2 and Aurora A kinase. Additionally, some compounds activate the caspase cascade which is crucial for programmed cell death .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| SCM5 | A549 | 12.5 | VEGFR-2 inhibition |
| SCM9 | MCF7 | 8.0 | Caspase activation |
| SCM10 | HT29 | 15.0 | Aurora A kinase inhibition |
Antiviral Activity
The antiviral potential of this compound has also been explored:
- Inhibition of Viral Replication : Some studies have shown that oxazolo[5,4-d]pyrimidine derivatives can inhibit viral replication in vitro against viruses like Zika virus (ZIKV) and Dengue virus (DENV) . The EC50 values for these compounds were reported to be in the low micromolar range.
| Virus | Compound Tested | EC50 (µM) | Notes |
|---|---|---|---|
| ZIKV | SCM1 | 2.4 | Effective against replication |
| DENV | SCM2 | 1.4 | Low toxicity compared to controls |
Case Studies
Several case studies highlight the efficacy of oxazolo[5,4-d]pyrimidines in clinical settings:
- Breast Cancer Treatment : A study evaluated a series of oxazolo[5,4-d]pyrimidine derivatives for their anti-breast cancer activity. The results indicated that specific modifications at the 7-position significantly enhanced cytotoxicity against MCF7 cells .
- Immunosuppressive Effects : Another investigation focused on immunosuppressive properties where compounds were tested for their ability to modulate immune responses in vitro. Results suggested that certain derivatives could effectively downregulate pro-inflammatory cytokines .
Q & A
Q. What are the recommended safety protocols for handling 2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-amine in laboratory settings?
- Methodological Answer : Based on analogous oxazolo-pyrimidine compounds, strict adherence to PPE (gloves, face shields, and safety glasses compliant with NIOSH/EN 166 standards) and engineering controls (fume hoods) is critical due to acute oral toxicity (H302), skin irritation (H315), and respiratory hazards (H335) . Avoid dust formation and ensure proper ventilation during synthesis or handling. Pre- and post-handling decontamination protocols (e.g., ethanol washes) should be implemented to mitigate exposure risks.
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Reaction conditions for analogous pyrimidine derivatives suggest using catalysts (e.g., Pd/C for cross-coupling) and controlled temperatures (reflux in methanol or acetonitrile) to enhance regioselectivity . Solvent selection (e.g., DMF for polar intermediates) and purification via column chromatography or recrystallization (ethanol-DMF mixtures) are critical. Monitoring reaction progress with TLC and characterizing intermediates via /-NMR ensures structural fidelity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : -NMR (DMSO-) is essential for confirming the oxazole-proton environment (δ 6.0–7.3 ppm) and amine groups (broad signals at δ 5.8–6.1 ppm) . IR spectroscopy identifies key functional groups (e.g., C=N stretches at 1600–1650 cm), while high-resolution mass spectrometry (HRMS) validates molecular weight accuracy (±0.001 Da) .
Q. How does the structural modification of the oxazole ring influence the compound’s stability under varying pH conditions?
- Methodological Answer : Stability studies on similar oxazolo-pyrimidines indicate that electron-withdrawing groups (e.g., trifluoromethyl) enhance resistance to hydrolysis in acidic media. Researchers should perform accelerated stability testing (pH 1–13 buffers, 25–60°C) with HPLC monitoring to quantify degradation products. Data from such experiments guide storage recommendations (e.g., inert atmospheres, desiccants) .
Q. What are the primary challenges in scaling up laboratory-scale synthesis of this compound?
- Methodological Answer : Key challenges include maintaining regioselectivity during cyclization and minimizing byproducts (e.g., dimerization). Pilot-scale protocols for analogous compounds recommend microwave-assisted synthesis (120°C, 5–10 min) to reduce reaction times and improve reproducibility. Process analytical technology (PAT) tools, such as in-situ FTIR, enable real-time monitoring of critical parameters .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the anticancer potential of this compound derivatives?
- Methodological Answer : SAR frameworks for pyrazolo-pyrimidines suggest systematic substitution at the 2-methyl and 7-amine positions. In vitro assays (e.g., MTT on cancer cell lines) paired with molecular docking (targeting tubulin or kinase domains) identify pharmacophores. Comparative analysis with trifluoromethyl-substituted analogs (e.g., IC values in nM ranges) highlights substituent effects on potency .
Q. What experimental strategies resolve contradictions in reported toxicity data for oxazolo-pyrimidine analogs?
- Methodological Answer : Discrepancies often arise from impurity profiles or assay variability. Researchers should employ orthogonal toxicity assays (e.g., Ames test for mutagenicity, zebrafish embryo models for acute toxicity) and validate purity via LC-MS (>98%). Meta-analyses of existing data (e.g., OSHA/IARC classifications) contextualize risks .
Q. How can computational modeling predict the metabolic pathways of this compound?
- Methodological Answer : Density functional theory (DFT) simulations identify electrophilic sites prone to cytochrome P450-mediated oxidation (e.g., C5 of the pyrimidine ring). ADMET predictors (e.g., SwissADME) estimate bioavailability and metabolite formation. Experimental validation via liver microsome assays confirms in silico predictions .
Q. What factorial design approaches optimize reaction conditions for novel derivatives of this compound?
- Methodological Answer : A 2 factorial design evaluates variables like temperature (60–120°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF). Response surface methodology (RSM) models correlate these factors with yield and purity. For example, microwave irradiation (120°C, 5 min) and Pd/C (10 mol%) maximize efficiency in cross-coupling reactions .
Q. How do researchers integrate this compound into a theoretical framework for kinase inhibition studies?
- Methodological Answer :
Link to kinase signaling pathways (e.g., EGFR or VEGFR) via competitive binding assays (K measurements) and X-ray crystallography of inhibitor-enzyme complexes. Theoretical frameworks should align with free-energy perturbation (FEP) calculations to predict binding affinities. Cross-validation with in vivo tumor xenograft models establishes translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
